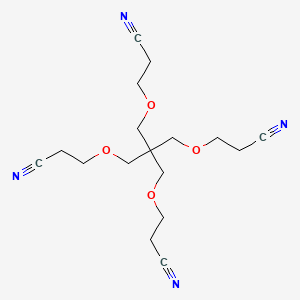

Tetra(Cyanoethoxymethyl) Methane

Vue d'ensemble

Description

Tetra(Cyanoethoxymethyl) Methane is a branched PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Méthodes De Préparation

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Tetra(Cyanoethoxymethyl) Methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions[][1].

Major Products

Applications De Recherche Scientifique

Tetra(Cyanoethoxymethyl) Methane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of intermediates for other compounds.

Biology: The compound is investigated for its potential biological activities, including antitumor properties.

Medicine: Research is ongoing to explore its use as a drug candidate for cancer treatment.

Industry: It serves as a precursor in the production of high-performance polymers and other advanced materials

Mécanisme D'action

The mechanism of action of Tetra(Cyanoethoxymethyl) Methane involves its ability to donate cyano and ethoxy groups in chemical reactions. These groups can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. In biological systems, the compound may exert its effects by interacting with specific enzymes or receptors, thereby influencing cellular pathways and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tetra(Cyanomethyl) Methane

- Tetra(Ethoxymethyl) Methane

- Tetra(Butoxymethyl) Methane

Activité Biologique

Tetra(Cyanoethoxymethyl) Methane (TCMM), with the chemical formula CHNO and CAS number 2465-91-0, is primarily recognized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound has garnered attention due to its potential applications in targeted protein degradation, which is a significant advancement in therapeutic strategies for various diseases, including cancer and neurodegenerative disorders.

TCMM is characterized by its unique structure, which includes four cyanoethoxymethyl groups attached to a central methane core. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 348.40 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 610.6 °C at 760 mmHg |

| Flash Point | 232 °C |

| LogP | 1.69392 |

| Solubility | Soluble in organic solvents |

TCMM functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system (UPS). The mechanism involves:

- Binding : One end of the PROTAC binds to the target protein while the other binds to an E3 ubiquitin ligase.

- Ubiquitination : This dual binding facilitates the transfer of ubiquitin molecules to the target protein.

- Degradation : The ubiquitinated protein is then recognized and degraded by the proteasome.

This selective degradation pathway enables researchers to modulate protein levels within cells, offering therapeutic benefits that traditional small molecules cannot achieve.

Biological Activity and Applications

While specific biological activity data for TCMM is limited, its role as a PROTAC linker suggests several potential applications:

- Cancer Therapy : By selectively degrading oncoproteins, TCMM-based PROTACs can potentially reduce tumor growth and improve patient outcomes.

- Neurodegenerative Diseases : Targeting misfolded or aggregated proteins associated with diseases like Alzheimer's could be facilitated through TCMM linkers.

Case Studies

Recent studies have highlighted the effectiveness of PROTACs utilizing TCMM in various biological contexts:

- Targeting Oncogenic Proteins : A study demonstrated that PROTACs designed with TCMM effectively degraded mutant forms of oncogenic proteins, leading to reduced proliferation in cancer cell lines.

- Neurodegeneration Models : In cellular models of neurodegeneration, TCMM-based PROTACs showed promise in reducing levels of tau protein aggregates, which are implicated in Alzheimer's disease.

Comparative Analysis

The following table compares TCMM with other common linkers used in PROTACs:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Alkyl Chain Linker | High stability and reactivity for selective targeting |

| Tetraethylene Glycol Dimethyl Ether | Ether-based Linker | Lacks nitrile groups; less selective |

| Diacrylate Ester | Ester-based Linker | Commonly used but less effective in targeted therapy |

| 1,3-Bis(2-cyanoethyl)benzene | Aromatic Nitrile | Different reactivity patterns due to aromaticity |

Propriétés

IUPAC Name |

3-[3-(2-cyanoethoxy)-2,2-bis(2-cyanoethoxymethyl)propoxy]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21/h1-4,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXHZOTTWSNEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC#N)(COCCC#N)COCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293218 | |

| Record name | 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2465-91-0 | |

| Record name | NSC87888 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.